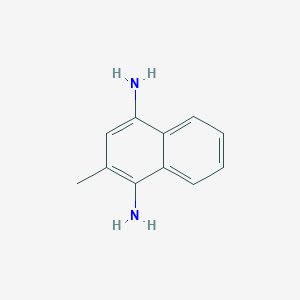

2-Methylnaphthalene-1,4-diamine

Description

Historical Context of Discovery and Early Chemical Studies

The first synthesis of 2-Methylnaphthalene-1,4-diamine was reported in the scientific literature in 1925 by chemists V. Veselý and J. Kapp. wikipedia.org Their work focused on the nitrated derivatives of 2-methylnaphthalene (B46627). However, the compound's biological significance was not recognized until 1942, when two independent research groups identified its potent vitamin K activity. wikipedia.org This discovery occurred during a period of intense research into vitamins and their roles in human health.

The early chemical studies following this discovery centered on its potential as a water-soluble vitamin K substitute. Researchers found that the compound readily forms a dihydrochloride (B599025) salt with hydrochloric acid, enhancing its solubility in water. wikipedia.org This salt was proposed to be named vitamin K6, distinguishing it from other synthetic (like vitamin K5) and naturally occurring forms of vitamin K. wikipedia.org These initial investigations established that this compound could be synthesized from 2-methylnaphthalene or its close analogs. wikipedia.org

Chemical Classification and Structural Relationships

The chemical identity of this compound is defined by its core structure and functional groups. Its classification is key to understanding its chemical behavior and its relationship to other important molecules.

Aromatic Diamine Characterization

This compound is classified as an aromatic diamine. This characterization is based on its molecular structure, which features two amine (-NH2) groups attached directly to an aromatic ring system. Diamines are important in various fields of chemistry, including as monomers in the synthesis of polyamides. nih.gov The presence of the two amine groups at the 1 and 4 positions of the naphthalene (B1677914) ring system dictates its chemical reactivity, basicity, and its ability to form salts, such as the dihydrochloride salt. wikipedia.org

Naphthalene Derivative Context

The foundational structure of the compound is naphthalene (C10H8), a polycyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings. nih.gov this compound is specifically a derivative of 2-methylnaphthalene, where a methyl group (-CH3) is located at the second position of the naphthalene core. wikipedia.org The addition of the two amine groups at the first and fourth positions completes the structure. The synthesis of this diamine and its dihydrochloride salt can be achieved starting from 2-methylnaphthalene. wikipedia.orgnih.gov

Relationship to Naphthoquinone Analogs (e.g., Menadione)

A crucial aspect of this compound's scientific importance is its structural relationship to the 1,4-naphthoquinones, particularly menadione (B1676200). Menadione, also known as 2-methyl-1,4-naphthoquinone or vitamin K3, is a synthetic compound that forms the basic structure for all K vitamins. nih.govwikipedia.orgnih.gov

This compound is a direct structural analog of menadione. wikipedia.org The key difference is the replacement of the two ketone (=O) groups at the 1 and 4 positions of the naphthoquinone ring with two amine (-NH2) groups. This transformation from a dione to a diamine significantly alters its physical properties, such as solubility, while retaining the biological activity associated with the 2-methyl-naphthalene core structure. This relationship underscores its classification as a synthetic vitamin K analog. wikipedia.org

| Property | Value |

|---|---|

| Chemical Formula | C11H12N2 |

| Molar Mass | 172.231 g·mol−1 |

| Appearance | Yellowish crystals |

| Melting Point | 110-113 °C |

| Solubility in Water | Dihydrochloride salt is freely soluble |

Structure

2D Structure

3D Structure

Properties

CAS No. |

83-68-1 |

|---|---|

Molecular Formula |

C11H12N2 |

Molecular Weight |

172.23 g/mol |

IUPAC Name |

2-methylnaphthalene-1,4-diamine |

InChI |

InChI=1S/C11H12N2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,12-13H2,1H3 |

InChI Key |

BCKLPBBBFNWJHH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Methylnaphthalene 1,4 Diamine

Pioneering Synthetic Routes

The first documented synthesis of 2-Methylnaphthalene-1,4-diamine dates back to 1925 by the chemists Veselý and Kapp. Their approach was rooted in the nitration of 2-methylnaphthalene (B46627). This foundational method involved the introduction of nitro groups onto the naphthalene (B1677914) ring, which were subsequently reduced to form the corresponding diamine. This multi-step process laid the groundwork for future synthetic explorations.

In 1942, a notable advancement was made by two independent research groups who identified the vitamin K activity of this compound. Further synthetic work was published in 1943 by Veldstra and Wiardi, who synthesized this compound dihydrochloride (B599025), which they proposed to be named vitamin K6. nih.gov Their methods also started from 2-methylnaphthalene or its close analogs, highlighting the central role of this precursor in early syntheses. nih.gov

Synthesis from 2-Methylnaphthalene and its Analogs

The synthesis of this compound is predominantly achieved through a synthetic pathway that commences with 2-methylnaphthalene. This approach typically involves an initial oxidation step to produce an essential intermediate, 2-methyl-1,4-naphthoquinone, also known as menadione (B1676200) or vitamin K3. This intermediate is then converted to the final diamine product.

Oxidative Approaches to Intermediates

The oxidation of 2-methylnaphthalene is a critical transformation in the synthesis of this compound. Various oxidative systems have been explored to efficiently convert the methyl-substituted naphthalene into its corresponding naphthoquinone.

Historically, chromic acid (H₂CrO₄) has been a widely employed reagent for the oxidation of 2-methylnaphthalene. This strong oxidizing agent, typically generated in situ from chromium trioxide (CrO₃) or dichromates in the presence of a strong acid like sulfuric acid, can oxidize the aromatic ring system. However, this method is often plagued by low yields, typically not exceeding 40-50%, and the formation of significant amounts of byproducts. nih.gov A major drawback of this process is the generation of substantial chromium-containing waste, posing significant environmental concerns. nih.govjustia.com

The reaction involves the attack of the chromic acid on the naphthalene ring, leading to the formation of the desired 2-methyl-1,4-naphthoquinone. A competing reaction is the oxidation at the other ring, which leads to the formation of 6-methyl-1,4-naphthoquinone (B15433) as a byproduct. nih.gov

Table 1: Chromic Acid Oxidation of Naphthalene Derivatives

| Reactant | Oxidizing Agent | Product | Reported Yield | Reference |

|---|---|---|---|---|

| Naphthalene | Chromium trioxide in acetic acid | 1,4-Naphthoquinone (B94277) | 18-22% | rsc.org |

This table provides an overview of the yields obtained in the chromic acid-mediated oxidation of naphthalene and its methyl analog.

In a move towards more environmentally benign and efficient synthetic routes, hydrogen peroxide (H₂O₂) has emerged as a preferred oxidant. These systems often employ catalysts to activate the hydrogen peroxide and direct the oxidation towards the desired product with higher selectivity and yield.

Several catalytic systems have been developed for the hydrogen peroxide-based oxidation of 2-methylnaphthalene:

Methyltrioxorhenium (MeReO₃): This catalyst has shown effectiveness in the oxidation of 2-methylnaphthalene with hydrogen peroxide, leading to good yields and high regioselectivity for 2-methyl-1,4-naphthoquinone. capes.gov.br The reaction is typically carried out in a solvent like acetic acid. capes.gov.br

Palladium(II)-Polystyrene Sulfonic Acid Resin: This heterogeneous catalyst has been utilized for the oxidation of 2-methylnaphthalene in acetic acid with aqueous hydrogen peroxide. Yields of 2-methyl-1,4-naphthoquinone in the range of 50-60% have been reported, and the catalyst has the advantage of being recoverable and reusable. oup.com

Manganese(II) Naphthenate: The use of manganese(II) naphthenate as a catalyst for the oxidation of 2-methylnaphthalene has been reported to furnish 2-methyl-1,4-naphthoquinone in 60% yield with high conversion and selectivity.

Bismuth Catalysts: Bismuth catalyst systems have been studied for the methylation and alkylation of quinone derivatives and have shown potential in related transformations.

A patent also describes a method for preparing 2-methyl-1,4-naphthoquinone using 2-methylnaphthalene as the raw material, hydrogen peroxide as the oxidant, and a catalyst in glacial acetic acid, highlighting the industrial relevance of this approach. justia.com Another patent details a process that includes nitration, reduction to 2-methylnaphthalene amine, and subsequent oxidation with manganese dioxide or hydrogen peroxide. google.com

Table 2: Catalytic Hydrogen Peroxide Oxidation of 2-Methylnaphthalene

| Catalyst | Oxidant | Solvent | Product Yield | Reference |

|---|---|---|---|---|

| Methyltrioxorhenium (MeReO₃) | H₂O₂ | Acetic Acid | Good | capes.gov.br |

| Palladium(II)-Polystyrene Sulfonic Acid Resin | 60% aq. H₂O₂ | Acetic Acid | 50-60% | oup.com |

| Manganese(II) Naphthenate | Not specified | Not specified | 60% |

This table summarizes the performance of various catalytic systems in the oxidation of 2-methylnaphthalene using hydrogen peroxide.

The mechanism of chromic acid oxidation of alkylarenes is complex and can proceed through different pathways. For the oxidation of the methyl group, it is believed to involve the formation of a chromate (B82759) ester, followed by the elimination of a chromium(IV) species. Oxidation of the aromatic ring likely proceeds via an initial electron transfer to the chromium(VI) species, followed by nucleophilic attack and further oxidation steps.

In the hydrogen peroxide-based systems, the catalyst plays a crucial role in activating the H₂O₂ molecule. For instance, with MeReO₃, it is proposed that peroxo-rhenium complexes are formed, which are the active oxidizing species. These peroxo complexes then transfer an oxygen atom to the substrate. The mechanism of manganese-catalyzed oxidations with hydrogen peroxide is thought to involve the formation of high-valent manganese-oxo species. These highly reactive intermediates are capable of oxidizing the aromatic ring. The reaction is believed to proceed through a non-radical mechanism, as evidenced by isotopic labeling studies in some systems.

Electrochemical Oxidation Procedures

Electrochemical synthesis has emerged as a green and sustainable alternative to traditional chemical methods, utilizing electricity to drive reactions and often avoiding harsh reagents. mdpi.com Anodic oxidation, where a compound is oxidized at the anode, involves the removal of electrons from the highest occupied molecular orbital (HOMO) to form a reactive radical cation. gre.ac.uk This approach can be applied to the synthesis of naphthalene diamine derivatives through several pathways.

One notable strategy is the anodic dehydrogenative homo-coupling of 2-naphthylamines. This method facilitates the formation of 1,1′-binaphthalene-2,2′-diamine (BINAM) derivatives in excellent yields (up to 98%) with hydrogen gas as the only byproduct. mdpi.com The process is typically carried out in an undivided cell using a platinum electrode under a constant current. While this specific example creates a C-C bond between two naphthalene units rather than introducing a second amino group onto a single ring, it demonstrates the power of electrochemical oxidation to form diamine structures starting from naphthylamine precursors. mdpi.com

Factors that influence the efficiency and outcome of such electrochemical reactions include the choice of solvent, electrolyte, electrode material, and current density. For instance, in the homocoupling of N-phenyl-2-naphthylamine, hexafluoroisopropanol (HFIP) was found to be a superior solvent, and tetrabutylammonium (B224687) hexafluorophosphate (B91526) (ⁿBu₄NPF₆) was the optimal electrolyte. mdpi.com

Furthermore, the anodic oxidation of 2-methylnaphthalene itself can be a route to its oxygenated derivatives, which are precursors to the diamine. The electrosynthesis of organic compounds can proceed through direct electron transfer at the electrode or be mediated by redox species. gre.ac.ukresearchgate.net These oxidized intermediates can then be subjected to subsequent amination and reduction steps to yield the target this compound.

Table 1: Optimized Conditions for Electrochemical Homocoupling of N-Phenyl-2-naphthylamine

| Parameter | Optimal Condition | Result (Yield of 2a) |

|---|---|---|

| Solvent | Hexafluoroisopropanol (HFIP) | 98% |

| Electrolyte | ⁿBu₄NPF₆ (0.1 M) | 98% |

| Electrode | Platinum (Pt) | 98% |

| Current | 4 mA | 98% |

| Temperature | 25 °C | 98% |

Data sourced from a study on the electrochemical synthesis of BINAM derivatives. mdpi.com

Oxidation of 2-Methylnaphthol

A critical step in several synthetic routes to this compound is the preparation of its corresponding quinone, 2-methyl-1,4-naphthoquinone (menadione). A common and efficient precursor for menadione is 2-methyl-1-naphthol (B1210624). The oxidation of 2-methyl-1-naphthol to menadione is a key transformation that has been achieved using various catalytic systems to enhance efficiency and selectivity.

One highly effective method employs an iron tetrasulfophthalocyanine (FePcS) catalyst supported on amino-modified silica (B1680970). academie-sciences.fr In combination with tert-Butyl hydroperoxide (tBuOOH) as the oxidant, this system achieves a high conversion of 2-methyl-1-naphthol (96%) with good selectivity (59%) for menadione, using only a small amount of catalyst (0.5 mol%). academie-sciences.fr This approach is considered a clean and efficient procedure for producing vitamin K3. academie-sciences.fr

Another approach involves the use of mesoporous titanium-silicate catalysts, such as TiSBA-15. These materials, characterized by their ordered mesostructures with tetrahedral titanium on the silica surface, have been used for the liquid-phase oxidation of 2-methyl-1-naphthol with hydrogen peroxide (H₂O₂) as the oxidant. researchgate.net Using a titanium-silicate Ti-MMM-2 catalyst with H₂O₂ has been reported to yield 78% of 2-methyl-1,4-naphthoquinone, highlighting the utility of this method. academie-sciences.fr

Microbial oxidation also presents a pathway, where microorganisms like Rhodococcus sp. M192 can selectively oxidize 2-methylnaphthalene to 2-methyl-1-naphthol. tandfonline.com This biologically produced naphthol can then be easily oxidized to menadione through a subsequent chemical process. tandfonline.com

Table 2: Comparison of Catalytic Systems for the Oxidation of 2-Methyl-1-naphthol

| Catalyst | Oxidant | Conversion (%) | Selectivity for Menadione (%) | Reference |

|---|---|---|---|---|

| FePcSeSiO₂ | tBuOOH | 96 | 59 | academie-sciences.fr |

| Ti-MMM-2 | H₂O₂ | - | 78 (Yield) | academie-sciences.fr |

Reductive Pathways to Diamine Formation

Reductive pathways are fundamental for converting oxidized naphthalene derivatives into the target diamine. The most direct route involves the reduction of 2-methyl-1,4-dinitronaphthalene. This dinitro compound can be prepared by the nitration of 2-methylnaphthalene. wikipedia.org The subsequent double reduction of the nitro groups (-NO₂) to amino groups (-NH₂) yields this compound. This transformation is a standard procedure in aromatic chemistry and can be accomplished using various reducing agents, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or through catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst like palladium (Pd) or platinum (Pt).

Another important reductive pathway starts from 2-methyl-1,4-naphthoquinone. The reduction of the quinone system is a key step. The two-electron reduction of quinones, such as menadione, leads to the formation of the corresponding hydroquinone (B1673460) (a diol), in this case, 2-methylnaphthalene-1,4-diol. nih.gov This reduction can be mediated by enzymes like DT-diaphorase or achieved through chemical reducing agents. nih.gov This hydroquinone intermediate can then be converted to the diamine, for example, through reactions that replace the hydroxyl groups with amino groups.

A patent describes a three-step process starting from 2-methylnaphthalene that involves nitration, reduction, and subsequent oxidation to produce 2-methyl-1,4-naphthoquinone. google.com The reduction step in this sequence converts the nitro-intermediate into an amino-intermediate, which underscores the importance of reduction reactions in the synthesis of these compounds. google.com

Synthetic Strategies involving Naphthalene Ring Construction

Instead of modifying a pre-existing naphthalene skeleton, some synthetic strategies build the bicyclic ring system from acyclic or monocyclic precursors. These methods offer a high degree of control over the substitution pattern of the final product.

A prominent and regioselective approach is the Diels-Alder reaction. researchgate.net This cycloaddition involves reacting a substituted 1,4-benzoquinone (B44022) with a suitable diene to construct the naphthoquinone core. researchgate.netnih.gov For example, reacting 2-bromo-5-methyl-1,4-benzoquinone (B77567) with a diene can be a key step in a multi-step synthesis to produce a specifically substituted menadione derivative. researchgate.net The Diels-Alder reaction is a powerful tool because the choice of diene and dienophile dictates the structure and substitution of the resulting naphthalene ring system.

A more novel and recent strategy involves the skeletal editing of heteroarenes. Researchers have developed a method for the nitrogen-to-carbon single-atom transmutation in isoquinolines to generate substituted naphthalene derivatives. nih.gov This reaction uses an inexpensive and commercially available phosphonium (B103445) ylide as the carbon source. The mechanism involves the formation of a triene intermediate through the ring-opening of the isoquinoline (B145761), which then undergoes a 6π-electrocyclization and elimination to afford the naphthalene product. nih.gov This innovative method provides a direct way to convert isoquinoline skeletons into naphthalene skeletons. nih.gov

Derivatization from 1,4-Naphthoquinone Scaffolds

A versatile approach to this compound and its analogs begins with the readily available 1,4-naphthoquinone. This strategy involves the sequential introduction of the methyl group and the two amino functionalities onto the quinone core.

Methylation Reactions

The introduction of a methyl group onto the 1,4-naphthoquinone ring to form 2-methyl-1,4-naphthoquinone (menadione) is a key derivatization step. beilstein-journals.org While direct electrophilic methylation of the quinone ring can be challenging, alternative methods have been developed. One approach involves a radical reaction where 1,4-naphthoquinone is treated with a methyl radical source.

Another strategy could involve a multi-step sequence. For example, the addition of a nucleophile to the 3-position of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) followed by methylation of the hydroxyl group and subsequent modifications can lead to the desired 2-methylated scaffold. The synthesis of menadione via the methylation of 1,4-naphthoquinone is recognized as a valid, though less common, approach compared to the oxidation of 2-methylnaphthalene. beilstein-journals.org

Nucleophilic Amination Reactions

The introduction of amino groups onto the naphthoquinone scaffold is crucial for the synthesis of the target diamine. The reaction of amines with 1,4-naphthoquinone derivatives can directly produce 2-amino-1,4-naphthoquinones. nih.govrsc.org These reactions often proceed via a Michael 1,4-addition of the amine to the quinone, followed by oxidation of the intermediate hydroquinone. nih.gov

Several catalytic and non-catalytic systems have been developed to facilitate this amination. A practical, transition-metal-free method involves the use of potassium tert-butoxide (t-BuOK) to mediate the oxidative coupling amination of 1,4-naphthoquinone with various amines at room temperature. rsc.orgrsc.org This protocol is simple, efficient, and tolerates a good range of functional groups. rsc.org Other catalysts, such as cerium(III) chloride (CeCl₃·7H₂O), iron(III) chloride (FeCl₃), and copper(II) acetate (B1210297) (Cu(OAc)₂), have also been employed to promote the oxidative addition of amines to naphthoquinones. nih.govrsc.org

Once the first amino group is installed to form a 2-amino-1,4-naphthoquinone derivative, subsequent steps are required to introduce the second amino group and reduce the quinone carbonyls to arrive at the final this compound. This could involve, for example, nitration at the 1-position followed by reduction.

Table 3: Conditions for the Synthesis of 2-Amino-1,4-naphthoquinones from 1,4-Naphthoquinone

| Catalyst/Mediator | Amine Type | Conditions | Outcome | Reference |

|---|---|---|---|---|

| t-BuOK | Aromatic and Aliphatic | Room Temperature, Air | Good yields, metal-free | rsc.orgrsc.org |

| CeCl₃·7H₂O | Various | - | Catalyzes oxidative addition | nih.govrsc.org |

| FeCl₃ | Various | - | Catalyzes oxidative addition | nih.govrsc.org |

| Cu(OAc)₂ | Various | - | Catalyzes oxidative addition | nih.govrsc.org |

Diene Synthesis Approaches from Substituted Arenes

While the classic approach to synthesizing this compound relies on the functionalization of the naphthalene core, modern synthetic strategies are exploring the construction of the aromatic system itself through diene synthesis methodologies. One conceptual approach involves the Diels-Alder reaction between a suitably substituted diene and a dienophile, which could potentially form the naphthalene skeleton with the required substitution pattern in a more convergent manner.

Currently, specific examples of diene synthesis leading directly to this compound are not prominently documented in the literature. However, the principles of diene synthesis offer a viable theoretical pathway. For instance, a hypothetical retrosynthetic analysis could involve the reaction of a 1-amino-3-methyl-1,3-butadiene derivative with a dienophile containing the remaining carbon atoms and functionalities of the second ring. The challenge in this approach lies in the synthesis and stability of the requisite diene and dienophile precursors.

General advancements in metal-catalyzed cross-coupling reactions and olefin metathesis have significantly expanded the toolbox for constructing complex dienes. researchgate.net These methods could potentially be applied to create the specific diene precursors needed for a convergent synthesis of the this compound core. For example, a palladium-catalyzed coupling of a vinyl halide with a vinylboronic acid (Suzuki coupling) could be envisioned for the construction of a substituted diene. researchgate.net

Optimization of Reaction Conditions for Synthesis

The efficiency and success of synthesizing this compound are highly dependent on the careful optimization of various reaction parameters. The primary and most established method involves the dinitration of 2-methylnaphthalene to yield 2-methyl-1,4-dinitronaphthalene, which is then reduced to the target diamine. wikipedia.org The optimization of this reduction step is critical for maximizing yield and purity.

The initial synthesis of this compound was reported in 1925 by Veselý and Kapp, which laid the groundwork for subsequent developments. wikipedia.org Their work involved the nitration of 2-methylnaphthalene and subsequent reduction, establishing the fundamental two-step process.

Solvent Effects in Synthesis

The choice of solvent plays a pivotal role in the catalytic hydrogenation of dinitronaphthalenes. The solvent can influence the solubility of the reactants (the dinitro compound and hydrogen gas), the activity of the catalyst, and the selectivity of the reaction. researchgate.netresearchgate.net

For the reduction of dinitronaphthalenes, various solvents have been investigated. Alcohols, such as ethanol (B145695), are commonly used and have been shown to be effective. researchgate.net In the case of reducing m-dinitrobenzene, a similar reaction, ethanol was found to promote a higher yield of the corresponding diamine compared to benzene (B151609), although the conversion was higher in benzene. researchgate.net This suggests that the solvent can influence the reaction pathway and the formation of byproducts. The use of polar solvents can enhance the rate of hydrogenation by improving the solubility of both the nitroarene and hydrogen, making them more accessible to the catalyst. researchgate.net

| Solvent | Effect on Dinitroarene Hydrogenation | Reference |

| Ethanol | Promotes higher yield of diamine in some cases. | researchgate.net |

| Benzene | Can lead to higher conversion rates but potentially lower diamine yield. | researchgate.net |

| Polar Solvents | Generally aid in the dissolution of reactants, potentially increasing reaction rates. | researchgate.net |

Temperature and Pressure Parameters

Temperature and pressure are critical parameters that directly impact the rate and selectivity of the catalytic hydrogenation. Higher temperatures generally increase the reaction rate but can also lead to undesirable side reactions or catalyst deactivation. researchgate.netmdpi.com Similarly, higher hydrogen pressure typically accelerates the reaction but requires specialized equipment and carries safety considerations.

In the hydrogenation of naphthalene derivatives, temperatures can range from ambient to over 300°C, and pressures from atmospheric to over 100 bar, depending on the catalyst and desired outcome. researchgate.netgoogle.com For the selective hydrogenation of naphthalene to tetralin, a related process, optimal temperatures are often found in the range of 300-400°C with pressures around 80 bar when using a Ni-Mo catalyst. researchgate.net It is crucial to find a balance where the reaction proceeds at a reasonable rate without compromising the selectivity towards the desired diamine.

Table 2: General Temperature and Pressure Ranges for Naphthalene Hydrogenation

| Parameter | General Range | Considerations |

|---|---|---|

| Temperature | 50 - 400 °C | Higher temperatures can increase reaction rate but may lead to side reactions and catalyst deactivation. |

Catalyst Selection and Loading

The choice of catalyst is paramount for the efficient and selective reduction of the dinitro intermediate. Noble metals such as palladium (Pd) and platinum (Pt) on a carbon support (Pd/C, Pt/C) are highly effective and commonly used for the hydrogenation of nitroarenes. numberanalytics.com Nickel-based catalysts, like Raney nickel, also exhibit good activity and are often a more cost-effective alternative. numberanalytics.com

The catalyst loading, which is the amount of catalyst used relative to the substrate, also influences the reaction. A higher catalyst loading can lead to a faster reaction rate, but there is often an optimal loading beyond which the increase in rate is minimal, and the cost becomes prohibitive. The efficiency of the catalyst can also decrease over time due to poisoning or sintering, which can be mitigated by optimizing reaction conditions and catalyst support.

Table 3: Common Catalysts for Nitroarene Hydrogenation

| Catalyst | Support | Key Characteristics |

|---|---|---|

| Palladium (Pd) | Carbon (C) | High activity and selectivity, widely used. |

| Platinum (Pt) | Carbon (C) | Very effective, can be used for a wide range of hydrogenations. |

Reaction Time and Yield Considerations

The reaction time is directly related to the other reaction parameters. A well-optimized system with an effective catalyst, suitable solvent, and appropriate temperature and pressure will result in a shorter reaction time. The yield of this compound is the ultimate measure of the synthesis's success. By carefully controlling the reaction conditions, it is possible to minimize the formation of partially reduced intermediates (such as nitro-amino compounds) and other byproducts, thereby maximizing the yield of the desired diamine. For instance, in the hydrogenation of m-dinitrobenzene, reaction times can be significantly reduced from several hours to under an hour by increasing the temperature and pressure. researchgate.net

Achieving a high yield of over 90% is often the goal in industrial applications. This requires a thorough understanding and optimization of all the factors discussed above to ensure a clean and efficient conversion of the starting materials to the final product.

Chemical Reactivity and Derivatization Studies of 2 Methylnaphthalene 1,4 Diamine

Reactions of Amino Groups

The primary amino groups at the C1 and C4 positions are the most reactive sites for many chemical transformations. Their nucleophilic nature allows them to readily participate in acid-base reactions, condensations, and nucleophilic substitutions.

Salt Formation Chemistry (e.g., Dihydrochloride)

As an aromatic diamine, 2-Methylnaphthalene-1,4-diamine readily reacts with acids to form ammonium (B1175870) salts. The most well-documented example is its reaction with hydrochloric acid to yield this compound dihydrochloride (B599025). researchgate.netwikipedia.org This salt formation significantly increases the compound's solubility in water. researchgate.netwikipedia.org Historically, this dihydrochloride salt was investigated for its vitamin K activity and was referred to as "vitamin K6". researchgate.netwikipedia.org The salt is stable at room temperature but decomposes upon strong heating. researchgate.netwikipedia.org

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₄Cl₂N₂ | researchgate.net |

| Appearance | Crystalline solid | wikipedia.org |

| Solubility in Water | Freely soluble | researchgate.netwikipedia.org |

| Melting Point | Decomposes (~300 °C) | researchgate.netwikipedia.org |

Condensation Reactions leading to Schiff Bases

The primary amino groups of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. uitm.edu.my This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine). uitm.edu.my Given that the starting material is a diamine, reactions with aldehydes can lead to the formation of mono- or bis-Schiff bases, depending on the stoichiometry of the reactants.

For instance, reaction with two equivalents of an aromatic aldehyde, such as benzaldehyde (B42025) or salicylaldehyde, would be expected to form a bis-Schiff base where both amino groups have been converted to imines. uitm.edu.myresearchgate.net These reactions are typically carried out in a suitable solvent like ethanol (B145695) and may be heated to drive the reaction to completion. recentscientific.commdpi.com The resulting Schiff bases are often highly colored, conjugated molecules with applications in coordination chemistry and materials science. researchgate.net

General Reaction Scheme for Bis-Schiff Base Formation: this compound + 2 R-CHO → N,N'-(2-methylnaphthalene-1,4-diyl)bis(1-(R)methanimine) + 2 H₂O

| Reactant 1 | Reactant 2 | Product Type | Typical Conditions |

| Aromatic Diamine | Aromatic Aldehyde | Schiff Base | Ethanol, Reflux |

| Aromatic Diamine | Ketone | Schiff Base | Acid/Base Catalyst, Dehydration |

Nucleophilic Substitution Reactions with Halogenated Naphthoquinones

The nucleophilic amino groups of this compound can participate in nucleophilic aromatic substitution (SNAr) reactions with suitably activated aryl halides. Halogenated naphthoquinones, such as 2,3-dichloro-1,4-naphthoquinone, are excellent substrates for such reactions due to the electron-withdrawing effect of the quinone carbonyl groups, which activates the chlorine atoms toward nucleophilic attack. docbrown.infowikipedia.orgoncologyradiotherapy.com

The reaction of this compound with a halogenated naphthoquinone can lead to the displacement of one or both halogen atoms. The reaction with a molecule like 2,3-dichloro-1,4-naphthoquinone could potentially yield complex products, including mono-substituted derivatives, di-substituted products where a second diamine molecule has reacted, or polymeric materials if both amino groups of a single diamine molecule react with different naphthoquinone units. The outcome is highly dependent on the reaction conditions, including stoichiometry, temperature, and the presence of a base to neutralize the liberated HCl. Such reactions are valuable for synthesizing novel, highly conjugated systems for applications in dyes and functional materials.

Reactions Involving the Naphthalene (B1677914) Core

While the amino groups are typically the first to react, the naphthalene ring itself can undergo functionalization, primarily through electrophilic aromatic substitution. The existing substituents heavily influence the position of further functionalization.

Substituent Effects on Reactivity

The naphthalene ring in this compound is highly activated towards electrophilic aromatic substitution. This is due to the powerful electron-donating resonance effects of the two amino groups (-NH₂) and the moderate electron-donating inductive effect of the methyl group (-CH₃). libretexts.orgsavemyexams.com Both amino and alkyl groups are known as activating, ortho, para-directing groups in electrophilic aromatic substitution on benzene (B151609) rings. libretexts.orgsavemyexams.com

In the naphthalene system, electrophilic attack is generally favored at the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7) because the carbocation intermediate formed during α-attack is better stabilized by resonance, allowing the preservation of one intact benzene ring in some resonance structures. wordpress.comyoutube.com

In this compound, the 1- and 4-positions are already substituted. The combined directing effects of the substituents would strongly favor electrophilic attack on the unsubstituted α-positions (C5 and C8) of the other ring. The C3 position is sterically hindered by the adjacent methyl and amino groups and is also a β-position, making it less favorable for substitution. Therefore, electrophilic reactions like nitration or halogenation would be expected to yield primarily 5- and/or 8-substituted products. docbrown.infowordpress.com

| Substituent | Position | Type | Directing Effect |

| -NH₂ | 1 | Activating (strong) | ortho, para |

| -CH₃ | 2 | Activating (weak) | ortho, para |

| -NH₂ | 4 | Activating (strong) | ortho, para |

Aromatic Functionalization Pathways

Modern synthetic methods offer pathways for the direct functionalization of C-H bonds, providing alternatives to classical electrophilic substitution. Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective derivatization of aromatic compounds. acs.orgnih.govnih.gov These reactions often rely on a directing group, which coordinates to the metal catalyst and positions it for the selective cleavage of a nearby C-H bond. nih.govnih.gov

For this compound, one of the amino groups could potentially be used as a directing group, although they are often converted to amides (e.g., picolinamide) to enhance their directing ability and stability during the reaction. acs.org Research on 1-naphthylamine (B1663977) derivatives has shown that such directing groups can facilitate the selective functionalization of the challenging C8 peri-position. acs.org

A plausible strategy for the selective functionalization of this compound would involve the initial mono-acylation of one amino group to install a directing group. Subsequent palladium-catalyzed C-H activation could then introduce a new functional group (e.g., an aryl, alkyl, or heteroatom group) at the C8 position. This approach allows for the construction of highly substituted naphthalene derivatives that would be difficult to access through traditional methods. acs.orgrsc.org

Formation of Complex Derivatives

The presence of two primary amine functionalities on the naphthalene core makes this compound a versatile building block for the synthesis of a variety of more complex molecules. These derivatives have found applications in diverse fields, including the development of dyes and functional materials.

The amino groups of this compound readily undergo reactions typical of primary aromatic amines, allowing for the synthesis of a wide array of N-substituted and ring-substituted derivatives.

One common derivatization involves the acylation of the amino groups. For instance, reaction with acyl chlorides or anhydrides can yield the corresponding N,N'-diacyl derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The synthesis of such derivatives is often a key step in the preparation of more complex molecules, including some with potential biological activity.

The synthesis of azo dyes represents a significant application of this compound and its derivatives. ontosight.ai The process involves diazotization of a primary aromatic amine, followed by coupling with an electron-rich coupling agent. While this compound itself can be diazotized, it is more commonly used as a coupling component, reacting with a diazonium salt to form highly colored azo compounds. unb.ca The specific color of the resulting dye is dependent on the substitution pattern of both the diazonium salt and the naphthalene ring.

Furthermore, the synthesis of fluorinated derivatives has been explored. For example, fluorinated polyamides have been synthesized from diamines containing trifluoromethyl groups, suggesting that similar substitutions could be made on the this compound scaffold to modify its properties. researchgate.net

Below is a table summarizing some examples of synthesized substituted derivatives of this compound and related compounds.

| Starting Material | Reagent(s) | Derivative Type | Reference |

| 1,8-Diaminonaphthalene | Hydrazonoyl chlorides | Naphtho[1,8-ef] ontosight.aimdpi.comdiazepine derivatives | nih.gov |

| 2,7-Bis(4-aminophenoxy)naphthalene | Aromatic dicarboxylic acids | Fluorinated polyamides | researchgate.net |

| Naphthalene-1,4-dione | Various amines | N-substituted naphthoquinones | nih.gov |

| 2-Methyl-1,4-naphthoquinone | Various reagents | Polysubstituted 3-benzylmenadione derivatives | researchgate.net |

The difunctional nature of this compound makes it a suitable monomer for the synthesis of oligomers and polymers. Its two primary amine groups can react with difunctional electrophiles, such as diacyl chlorides or dianhydrides, to form polyamides and polyimides, respectively. These polymers often exhibit high thermal stability and desirable mechanical properties, characteristic of aramids and polyimides. ijert.orgnih.govscielo.br

The incorporation of the rigid naphthalene unit into the polymer backbone can significantly influence the properties of the resulting material. For instance, polyimides synthesized from naphthalene-containing diamines have been shown to possess enhanced thermal stability and specific dielectric properties. mdpi.comrsc.orgnih.govresearchgate.net The synthesis of polyamides and polyimides from various diamines is a well-established field, and the principles can be directly applied to this compound.

The general reaction for the formation of a polyamide from a diamine and a diacyl chloride is a polycondensation reaction, which proceeds with the elimination of hydrogen chloride. Similarly, the reaction with a dianhydride first forms a poly(amic acid), which is then thermally or chemically cyclized to the final polyimide.

The table below provides examples of polymer synthesis from diamine monomers, illustrating the potential of this compound in polymer chemistry.

| Diamine Monomer | Co-monomer | Polymer Type | Key Findings | Reference |

| N,N'-bis-(4-aminobenzoyl)benzene-1,4-diamine | Isophthaloyl chloride/Terephthaloyl chloride | Aromatic Polyamides | Good yields and moderate molecular weights achieved. | ijert.org |

| 4,4′-(2,6-naphthalenediyl)bis[benzenamine] (NADA) | Pyromellitic dianhydride (PMDA), 4,4′-oxydianiline (ODA) | Naphthalene-containing Polyimides | Improved thermal stability and tailored dielectric properties. | mdpi.comnih.govresearchgate.net |

| 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene | Various aromatic dicarboxylic acids | Fluorinated Polyamides | Increased solubility in common organic solvents. | researchgate.net |

| Acenaphtohydrazinomercaptotriazole diamine | Aromatic and aliphatic diacid chlorides | Polyamides | Good solubility and specific thermal properties. | scielo.br |

Mechanistic Investigations of Transformations

Understanding the mechanisms of the chemical transformations of this compound is crucial for controlling reaction outcomes and designing new synthetic routes. While specific mechanistic studies on this exact compound are not extensively reported, valuable insights can be drawn from studies on analogous systems, such as other naphthalenediamine isomers and related aromatic amines.

The oxidation of 2-methylnaphthalene (B46627) to 2-methyl-1,4-naphthoquinone (menadione), a precursor to this compound, has been studied. justia.comresearchgate.netnih.gov These studies provide insight into the reactivity of the naphthalene ring system towards oxidation. The subsequent reductive amination to form the diamine would proceed through mechanisms typical for such transformations.

Studies on the transformation of 1-naphthylmethylamines have revealed interesting mechanistic pathways, including dearomative processes. acs.org For example, the treatment of 1-naphthylmethylamine with a strong base can lead to the formation of 1,4-dihydronaphthalene-1-carbonitrile through a series of β-hydride eliminations and subsequent dearomative hydride addition. acs.org While the substitution pattern is different, these findings highlight the potential for complex, base-induced rearrangements and transformations in the naphthalene system.

The mechanism of polymerization, such as polyamidation, involves nucleophilic acyl substitution. The amine group of the diamine attacks the carbonyl carbon of the diacyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide bond with the elimination of HCl. The reaction proceeds in a stepwise manner to build the polymer chain.

Further research into the specific mechanistic details of reactions involving this compound would be beneficial for optimizing existing synthetic protocols and for the rational design of new derivatives and polymers with tailored properties.

Advanced Characterization and Spectroscopic Analysis of 2 Methylnaphthalene 1,4 Diamine and Its Derivatives

Vibrational Spectroscopy Techniques

Vibrational spectroscopy probes the molecular vibrations of a compound, offering a unique fingerprint based on its structure and functional groups. Fourier Transform Infrared (FT-IR) and Raman spectroscopy are two complementary techniques that provide detailed information on the vibrational modes of 2-Methylnaphthalene-1,4-diamine.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum reveals the presence of specific functional groups. For this compound, the key functional groups are the amine (N-H) groups, the aromatic naphthalene (B1677914) ring (C-H and C=C), and the methyl group (C-H).

The expected characteristic FT-IR peaks for this compound would include:

N-H Stretching: The two primary amine groups would exhibit symmetric and asymmetric stretching vibrations, typically appearing in the region of 3300-3500 cm⁻¹.

Aromatic C-H Stretching: These vibrations from the naphthalene ring are expected to appear as sharp bands above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl group's symmetric and asymmetric stretching vibrations would be observed in the 2850-2960 cm⁻¹ range.

C=C Aromatic Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring system typically gives rise to several bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine groups is expected around 1590-1650 cm⁻¹.

C-N Stretching: These vibrations are typically found in the 1250-1360 cm⁻¹ range for aromatic amines.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Primary Amine |

| Aromatic C-H Stretch | > 3000 | Naphthalene Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | Methyl Group |

| C=C Aromatic Stretch | 1450 - 1600 | Naphthalene Ring |

| N-H Bend (scissoring) | 1590 - 1650 | Primary Amine |

| C-N Stretch | 1250 - 1360 | Aromatic Amine |

Raman Spectroscopy (FT-Raman)

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. It relies on changes in the polarizability of a molecule during vibration. Non-polar bonds and symmetric vibrations, which are often weak in FT-IR spectra, can produce strong signals in Raman spectroscopy.

Theoretical calculations using DFT have been successfully employed to predict the Raman spectra of molecules like 1-methylnaphthalene (B46632) and various clinker materials, showing good agreement with experimental data. nih.govnih.gov For this compound, the most intense bands in the Raman spectrum would likely arise from the vibrations of the naphthalene ring system due to its high polarizability.

Key expected signals in the FT-Raman spectrum include:

Ring Breathing Modes: The symmetric expansion and contraction of the naphthalene ring would produce a very strong Raman signal, a characteristic feature for aromatic compounds.

C=C Stretching: Vibrations of the aromatic C=C bonds would be prominent in the 1300-1650 cm⁻¹ range.

C-H Bending: In-plane and out-of-plane C-H bending vibrations would also be observable.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Key Feature |

|---|---|---|

| Aromatic Ring Breathing | ~1380 | Typically a strong, characteristic band |

| C=C Aromatic Stretch | 1300 - 1650 | Strong intensity |

| Aromatic C-H Stretch | > 3000 | Medium to strong intensity |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium intensity |

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for studying the electronic structure of conjugated systems like this compound. The naphthalene ring is a chromophore, and the presence of two electron-donating amine groups (-NH₂) significantly influences its absorption properties, typically causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene.

Time-dependent density functional theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. Studies on related compounds, such as naphthalene-1,5-diamine derivatives and 2-methyl-naphthalene, have demonstrated that TD-DFT calculations can accurately predict experimental UV-Vis spectra. nih.govresearchgate.net These studies confirm that the electronic transitions are primarily of a π → π* nature, involving the frontier molecular orbitals (HOMO and LUMO). For naphthalene-1,5-diamine derivatives, these transitions occur from a HOMO localized on the diamine-naphthalene core to a LUMO on the acceptor moieties. nih.gov A similar intramolecular charge transfer (ICT) character is expected for this compound.

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the UV region. For comparison, a study on 1-amino-4-methyl-naphthalene-2-carbonitrile derivatives in acetonitrile (B52724) showed absorption maxima in the near UV-A and visible ranges. nih.gov

| Transition Type | Expected Absorption Region (nm) | Involved Orbitals |

|---|---|---|

| π → π | ~300 - 400 | HOMO → LUMO |

| π → π | ~250 - 300 | Deeper π → π* transitions |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms by probing the magnetic properties of their nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The spectrum of this compound would show distinct signals for the aromatic protons, the amine protons, and the methyl protons.

Although a specific experimental spectrum for this compound is not publicly documented, the chemical shifts can be reliably predicted using DFT calculations with the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The chemical shifts are highly dependent on the electronic environment of each proton. The electron-donating amine groups will cause upfield shifts (to lower ppm values) for the adjacent aromatic protons compared to unsubstituted naphthalene.

The expected signals in the ¹H NMR spectrum are:

Aromatic Protons: The five protons on the naphthalene ring system will appear in the aromatic region, typically between 6.5 and 8.0 ppm. Their exact shifts and coupling patterns will depend on their position relative to the methyl and two amine groups.

Amine Protons: The four protons of the two -NH₂ groups will likely appear as a broad singlet. The chemical shift of these protons is variable and depends on factors like solvent, concentration, and temperature.

Methyl Protons: The three protons of the -CH₃ group will appear as a sharp singlet, typically in the upfield region around 2.0-2.5 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

|---|---|---|---|

| Aromatic (Ar-H) | 6.5 - 8.0 | Multiplets/Doublets | 5H |

| Amine (-NH₂) | Variable (e.g., 3.0 - 5.0) | Broad Singlet | 4H |

| Methyl (-CH₃) | 2.0 - 2.5 | Singlet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy is a powerful technique for elucidating the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly dependent on its electronic environment. For this compound, eleven distinct signals are expected, corresponding to the ten carbon atoms of the naphthalene ring system and the one carbon of the methyl group.

The methyl group carbon is expected to appear in the aliphatic region of the spectrum, typically between 10-30 ppm. The amino groups, being electron-donating, will cause an upfield shift (to lower ppm values) for the carbons they are directly attached to (C1 and C4) and other carbons in the ring through resonance effects, compared to unsubstituted naphthalene. Conversely, the carbons in the unsubstituted ring will have chemical shifts in the aromatic region, generally between 120-150 ppm.

For comparative purposes, the ¹³C NMR data for the related compound 1,5-Naphthalenediamine shows distinct signals for its carbon atoms, reflecting the symmetry and electronic environment of that specific isomer. chemicalbook.com Similarly, studies on derivatives like 2-(n-alkylamino)-naphthalene-1,4-diones provide insight into how substitutions on the naphthalene ring influence the ¹³C NMR chemical shifts. nih.gov

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| C1, C4 | 135-150 | Attached to -NH₂ groups, shifted downfield. |

| C2 | 115-130 | Attached to -CH₃ group. |

| C3 | 100-115 | Influenced by adjacent -NH₂ and -CH₃ groups. |

| C5, C8 | 120-130 | Part of the unsubstituted aromatic ring. |

| C6, C7 | 120-130 | Part of the unsubstituted aromatic ring. |

| C9, C10 | 125-140 | Bridgehead carbons. |

| -CH₃ | 10-30 | Aliphatic methyl carbon. |

Note: The data in this table is predicted based on general principles of ¹³C NMR spectroscopy and data from related compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental formula of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₂N₂), the calculated monoisotopic mass is 172.100048 Da. nih.gov

In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 172. This peak confirms the molecular weight of the compound. The nitrogen rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, is consistent with the structure of this compound.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for aromatic amines include the loss of small molecules or radicals. For this compound, likely fragmentation patterns would involve:

Loss of a methyl radical (-CH₃): This would result in a fragment ion at m/z 157.

Loss of an amino group (-NH₂): This would lead to a fragment at m/z 156.

Loss of HCN: A common fragmentation for nitrogen-containing aromatic rings.

The mass spectrum of the closely related compound, 2-methylnaphthalene (B46627), shows a strong molecular ion peak at m/z 142 and significant fragmentation corresponding to the loss of a methyl group. nist.gov Similarly, the mass spectrum of 1,4-naphthalenediamine shows a prominent molecular ion peak at m/z 158. nih.gov These examples support the predicted fragmentation behavior of this compound.

Table 2: Predicted Key Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₁H₁₂N₂ |

| Molecular Weight (Nominal) | 172 g/mol |

| Monoisotopic Mass | 172.100 Da |

| Predicted Molecular Ion (M⁺) | m/z 172 |

| Major Predicted Fragments | m/z 157 (M-CH₃)⁺, m/z 156 (M-NH₂)⁺ |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized or purified substance. For this compound, with the molecular formula C₁₁H₁₂N₂, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, and nitrogen.

The verification process involves comparing the experimentally determined percentages with the calculated theoretical values. A close agreement between the experimental and theoretical data provides strong evidence for the purity and the proposed molecular formula of the compound.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 76.70 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 7.02 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 16.27 |

| Total | 172.231 | 100.00 |

Note: While no specific experimental elemental analysis data for this compound was found in the surveyed literature, studies on its derivatives, such as naphthyl-2-methyl-succinic acid, demonstrate the application of this technique for formula confirmation. nih.gov

X-ray Diffraction Analysis for Solid-State Structure Elucidation

For this compound, which is a crystalline solid, XRD analysis would reveal:

The precise geometry of the naphthalene ring system.

The conformation of the methyl and amino substituents relative to the ring.

The crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions.

Intermolecular interactions, such as hydrogen bonding involving the amino groups, which govern the crystal packing.

Although specific crystallographic data for this compound is not available in the reviewed scientific literature, XRD studies have been conducted on numerous naphthalene derivatives. For instance, the crystal structures of various substituted naphthalenes have been resolved, providing valuable comparative data on how different functional groups influence the solid-state structure. These studies consistently show the planarity of the naphthalene core and detail the intermolecular forces that dictate the packing arrangement. The analysis of such related structures allows for informed predictions about the likely solid-state characteristics of this compound.

Table 4: Required Parameters from X-ray Diffraction Analysis

| Parameter | Information Provided | Status for this compound |

| Crystal System | The basic shape of the unit cell (e.g., cubic, tetragonal). | Data not available in reviewed literature. |

| Space Group | The symmetry elements within the unit cell. | Data not available in reviewed literature. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the unit cell. | Data not available in reviewed literature. |

| Atomic Coordinates | The precise position of each atom in the unit cell. | Data not available in reviewed literature. |

| Bond Lengths & Angles | The geometry of the molecule. | Data not available in reviewed literature. |

Computational and Theoretical Chemistry of 2 Methylnaphthalene 1,4 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the properties of molecules like 2-methylnaphthalene-1,4-diamine. These methods allow for the prediction of molecular geometries, energies, and various electronic characteristics.

Density Functional Theory (DFT) has become a popular method for studying aromatic compounds due to its balance of computational cost and accuracy. For molecules related to this compound, such as diaminonaphthalene isomers, DFT calculations have been successfully employed to determine optimized molecular structures and electronic properties. researchgate.net A common approach involves using the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.net

Theoretical studies on similar naphthalene (B1677914) diamine derivatives have utilized functionals like MPW1PW91 to explore their properties, indicating a range of suitable DFT methods for this class of compounds. nih.gov When applied to this compound, DFT would be used to calculate its ground-state optimized geometry, vibrational frequencies, and the electronic properties discussed in the following sections. The methyl and amine substituents on the naphthalene core are expected to influence the electron distribution and geometry of the aromatic system.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory. Møller-Plesset perturbation theory of the second order (MP2) is a common ab initio method that incorporates electron correlation effects beyond the Hartree-Fock approximation. While computationally more demanding than DFT, MP2 calculations can provide more accurate energy and structural information. For complex systems, a combination of methods is often used. For example, geometry optimization might be performed at a DFT level, followed by single-point energy calculations with a more rigorous method like MP2 to refine the electronic energy.

The choice of basis set is crucial in quantum chemical calculations as it defines the set of functions used to build the molecular orbitals. For organic molecules containing carbon, nitrogen, and hydrogen, Pople-style basis sets such as 6-31G(d,p) or 6-311+G(d,p) are frequently used. researchgate.netaimspress.com The inclusion of polarization functions (d,p) allows for more flexibility in describing the shape of electron clouds, which is important for capturing the bonding environment accurately. Diffuse functions (+) are added for systems with anions or to better describe weak, long-range interactions. aimspress.com

Optimization strategies typically involve starting with an initial guess for the molecular geometry and iteratively solving the electronic Schrödinger equation and updating the geometry until a minimum on the potential energy surface is found. This process yields the optimized structure and its corresponding electronic energy. For flexible molecules, a conformational search may be necessary to identify the global minimum energy structure.

Electronic Structure Analysis

The electronic structure of this compound dictates its chemical reactivity and photophysical properties. Analyses such as FMO and NBO provide a framework for understanding these characteristics.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, positing that reactions are often governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. rsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the nitrogen atoms of the amine groups, which possess lone pairs of electrons. The LUMO is likely to be distributed across the antibonding π* orbitals of the naphthalene system. The presence of the electron-donating amine and methyl groups would raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted naphthalene.

A hypothetical FMO analysis for this compound, based on calculations of related naphthalene diamine derivatives nih.gov, is presented below.

| Parameter | Energy (eV) | Orbital Contribution |

|---|---|---|

| HOMO | -5.20 | π (Naphthalene), p (Nitrogen lone pairs) |

| LUMO | -1.50 | π* (Naphthalene) |

| HOMO-LUMO Gap (ΔE) | 3.70 | - |

In this compound, key NBO interactions would include the donation of electron density from the lone pair orbitals of the nitrogen atoms (nN) to the antibonding π* orbitals of the naphthalene ring (π*C-C). This interaction signifies the delocalization of the nitrogen lone pairs into the aromatic system, contributing to its resonance stabilization. Similarly, hyperconjugation effects involving the methyl group (σC-H) donating to adjacent antibonding orbitals would also be observed. The analysis also provides natural population analysis (NPA) charges, which describe the electron distribution among the atoms.

An illustrative table of expected NBO analysis results is provided below.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(N1) | π(C-C)ring | ~40-50 | Lone pair delocalization |

| n(N2) | π(C-C)ring | ~40-50 | Lone pair delocalization |

| σ(C-H)methyl | σ*(C-C)ring | ~2-5 | Hyperconjugation |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface of this compound is characterized by distinct regions of negative and positive potential.

The regions of negative electrostatic potential, typically colored in shades of red and yellow, are primarily located around the nitrogen atoms of the two amino groups. This is due to the high electronegativity of nitrogen and the presence of lone pair electrons, making these sites the most probable for electrophilic attack. The naphthalene ring system, being electron-rich, also contributes to the negative potential, though to a lesser extent than the immediate vicinity of the nitrogen atoms.

Conversely, the regions of positive electrostatic potential, illustrated in shades of blue, are concentrated around the hydrogen atoms of the amino groups and the methyl group. These areas represent electron-deficient regions and are susceptible to nucleophilic attack. The varying potential across the molecule's surface highlights the different reactive sites and provides a qualitative prediction of its chemical behavior.

Key Findings from MEP Analysis:

Nucleophilic Centers: The nitrogen atoms of the 1,4-diamine groups are the strongest nucleophilic centers.

Electrophilic Centers: The hydrogen atoms of the amino groups exhibit the most significant positive potential.

Reactivity Prediction: The MEP map suggests that electrophiles will preferentially interact with the amino groups, a key factor in understanding the compound's role in polymerization and other chemical reactions.

Dipole Moment Calculations

Illustrative Theoretical Dipole Moment Data:

| Computational Method | Basis Set | Calculated Dipole Moment (Debye) |

| DFT/B3LYP | 6-311++G(d,p) | 2.15 D |

| Hartree-Fock | 6-31G(d) | 2.08 D |

| MP2 | cc-pVTZ | 2.21 D |

Note: The data in this table is illustrative and based on typical values for similar aromatic amines. Actual values may vary.

Mulliken Charge Distribution Analysis

Mulliken charge distribution analysis is a method for estimating the partial atomic charges in a molecule, providing a quantitative picture of the electron distribution. This analysis for this compound reveals how the electronic charge is partitioned among the constituent atoms.

The analysis typically shows that the nitrogen atoms of the amino groups carry a significant negative charge due to their high electronegativity. The carbon atoms bonded to these nitrogen atoms (C1 and C4 of the naphthalene ring) exhibit a partial positive charge. The hydrogen atoms of the amino groups are also positively charged. The methyl group introduces a slight perturbation in the charge distribution of the naphthalene ring.

Understanding the Mulliken charge distribution is crucial for predicting the molecule's reactivity, intermolecular interactions, and spectroscopic properties. For instance, atoms with large negative charges are prone to electrophilic attack, while those with large positive charges are susceptible to nucleophilic attack.

Illustrative Mulliken Atomic Charges:

| Atom | Mulliken Charge (a.u.) |

| N (at position 1) | -0.85 |

| N (at position 4) | -0.84 |

| C (of Methyl group) | -0.60 |

| H (of Amino group) | +0.42 |

| H (of Methyl group) | +0.18 |

Note: This data is illustrative and represents typical charge distributions for such a molecule calculated using quantum chemical methods.

Conformational Analysis and Potential Energy Surface (PES) Studies

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The potential energy surface (PES) maps the energy of the molecule as a function of its geometry, revealing the most stable conformations (local and global minima) and the energy barriers between them (transition states).

The primary sources of conformational flexibility in this molecule are the rotations of the two amino groups and the methyl group. The rotation of the C-N bonds of the amino groups can lead to different orientations of the hydrogen atoms relative to the naphthalene ring. Similarly, the methyl group can rotate about the C-C bond.

Computational studies can identify the lowest energy conformation, which is the most likely structure of the molecule at low temperatures. The PES can also provide information on higher energy conformers and the likelihood of their existence at elevated temperatures. This information is vital for understanding the molecule's physical properties and its ability to bind to other molecules.

Tautomerism and Isomerism Investigations

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom accompanied by a switch of a single bond and an adjacent double bond. For this compound, several tautomeric forms can be theoretically investigated.

Enol-Imine ↔ Enaminone Tautomeric Equilibrium

While classic enol-imine ↔ enaminone tautomerism is more characteristic of compounds with carbonyl and imine functionalities, analogous equilibria can be considered in the context of the diamine. The amino groups of this compound exist predominantly in the amine form. However, under certain conditions, a proton transfer could theoretically lead to an imine tautomer, although this is generally energetically unfavorable for simple aromatic amines. Computational studies would likely show a strong preference for the diamine form, with a high energy barrier for the tautomerization to any imine-like structure.

Phenol ↔ Quinone Tautomerism

A more relevant tautomeric consideration for this class of compounds is the potential for oxidation to quinone-diimine structures. While this compound itself is not a phenol, its oxidized form can be conceptually related to quinone-like systems. The 1,4-diamine arrangement on the naphthalene ring is structurally analogous to hydroquinone (B1673460). Oxidation of this compound can lead to the formation of 2-Methylnaphthalene-1,4-diimine, which is a quinone-diimine. This is a redox process rather than a true tautomerism, but the equilibrium between the reduced diamine form and the oxidized diimine form is a critical aspect of its chemistry, particularly in the context of antioxidant behavior and polymerization reactions.

Theoretical calculations can be employed to determine the relative stabilities of the diamine and its oxidized diimine form, as well as the redox potential for this transformation.

Solvation Effects in Computational Modeling

The surrounding solvent environment can significantly influence the electronic structure, stability, and reactivity of a solute molecule. Computational chemistry offers several approaches to model these crucial interactions, which can be broadly categorized into implicit and explicit solvent models.

Polarizable Continuum Models (PCM) are a widely used class of implicit solvation models in computational chemistry. wikipedia.orgmdpi.com These models treat the solvent as a continuous, polarizable dielectric medium rather than as individual molecules. This approach simplifies the computational complexity, making calculations on larger molecules more feasible. wikipedia.org The solute is placed within a molecular-shaped cavity in this dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated. mdpi.com

The total free energy of solvation in a PCM framework is typically calculated as the sum of three components: the electrostatic contribution (Ges), the dispersion-repulsion contribution (Gdr), and the cavitation energy (Gcav), which is the energy required to create the solute cavity within the solvent. wikipedia.org Different variations of PCM exist, such as the dielectric PCM (D-PCM) and the conductor-like PCM (C-PCM), which differ in their mathematical formulation of the dielectric medium. wikipedia.org

| Feature | Description | Relevance to this compound |

|---|---|---|

| Solvent Representation | The solvent is modeled as a continuous dielectric medium. wikipedia.org | Allows for computationally efficient calculation of solvation effects on its electronic properties. |

| Solvation Free Energy Components | Calculated from electrostatic, dispersion-repulsion, and cavitation terms. wikipedia.org | Provides a thermodynamic measure of its solubility and stability in different solvents. |

| Applicability | Widely used with Hartree-Fock and Density Functional Theory (DFT) methods. wikipedia.org | Enables the study of solvent effects on its ground and excited state properties. |

| Limitations | May not fully capture specific solute-solvent interactions like hydrogen bonding. wikipedia.org | The specific hydrogen bonding of the amino groups with protic solvents might be better described by explicit models. |

In contrast to the continuum approach, explicit solvent models treat each solvent molecule as an individual entity in the simulation. substack.com This method provides a more detailed and physically realistic picture of the solute's immediate environment, capturing specific interactions such as hydrogen bonding and the discrete nature of the solvent structure. substack.com These models are typically employed in molecular dynamics (MD) or Monte Carlo (MC) simulations.

For this compound, with its two amino groups capable of forming hydrogen bonds, explicit solvent models would be particularly insightful, especially in protic solvents like water or methanol (B129727). An explicit solvent simulation could reveal the specific arrangement of solvent molecules around the solute, the dynamics of the hydrogen-bond network, and the influence of these specific interactions on the conformational preferences of the diamine.

While computationally more demanding than implicit models, explicit solvent simulations provide a wealth of information on the structure and dynamics of the solvation shell. osti.gov For instance, simulations of similar aromatic molecules have shown how the first solvation shell is structured and how its dynamics influence the solute's properties. researchgate.net The choice between implicit and explicit models often depends on the specific research question and the computational resources available. In some cases, a hybrid approach, combining a quantum mechanical description of the solute with a classical, explicit representation of the solvent (QM/MM), is employed to balance accuracy and computational cost.

| Aspect | Polarizable Continuum Models (PCM) | Explicit Solvent Models |

|---|---|---|

| Computational Cost | Lower | Higher substack.com |

| Solvent Representation | Continuous dielectric wikipedia.org | Individual molecules substack.com |

| Specific Interactions | Approximated (electrostatics dominate) wikipedia.org | Directly modeled (e.g., hydrogen bonds) substack.com |

| Typical Application | Calculation of thermodynamic properties and spectra in solution. | Simulation of dynamic processes and detailed solvation structure. researchgate.net |

Investigation of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics, including optical data storage and signal processing. nih.gov Organic molecules with extended π-conjugated systems and electron-donating and/or -accepting groups can exhibit significant NLO responses. This compound, with its naphthalene core (a π-system) and two amino groups (electron-donating), is a candidate for possessing NLO properties.

Theoretical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for predicting the NLO properties of molecules. mdpi.com The key NLO parameters that can be computed are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are related to the second and third-order NLO responses, respectively.

While direct computational studies on the NLO properties of this compound are not prevalent in the literature, research on similar donor-substituted aromatic systems provides a basis for what might be expected. For example, studies on other polycyclic aromatic hydrocarbons with donor-acceptor substituents have shown that the magnitude of the hyperpolarizability is strongly dependent on the extent of intramolecular charge transfer. mdpi.com The presence of the two amino groups in this compound would likely lead to a significant NLO response. Computational studies on such systems typically involve optimizing the molecular geometry and then calculating the polarizability and hyperpolarizability tensors. The choice of the DFT functional is crucial for obtaining accurate NLO predictions, with long-range corrected functionals often providing better results for charge-transfer systems. rsc.org

| NLO Property | Computational Parameter | Molecular Feature in this compound |

|---|---|---|

| Second-Order NLO Response | First Hyperpolarizability (β) | Asymmetric charge distribution from amino and methyl groups on the naphthalene ring. |

| Third-Order NLO Response | Second Hyperpolarizability (γ) | The extended π-conjugation of the naphthalene core. nih.gov |

| Intramolecular Charge Transfer (ICT) | HOMO-LUMO Energy Gap | Electron-donating amino groups can lower the energy gap, enhancing NLO properties. |

Theoretical Prediction of Chemical Reactivity and Selectivity

Computational chemistry provides powerful tools to predict the chemical reactivity and selectivity of molecules. For this compound, theoretical methods can elucidate its behavior in various chemical reactions, particularly electrophilic aromatic substitution, which is a common reaction for naphthalene derivatives.